2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-4’-chloro-3’-(trifluoromethyl)acetophenone is a chemical compound that has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .
Synthesis Analysis
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Molecular Structure Analysis
The molecular formula of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)acetophenone is C9H6BrF3O . The molecular weight is 267.04 .Chemical Reactions Analysis
The sulfonyl urea obtained was used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide . Upon heating, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)acetophenone include a melting point of 46-56 °C . It is a solid at room temperature .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(11)7(8(5)10)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLMJNHUDXBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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